molecular formula C5H9ClO B1584183 2-chlorotetrahydro-2H-pyran CAS No. 3136-02-5

2-chlorotetrahydro-2H-pyran

Cat. No. B1584183
CAS RN: 3136-02-5
M. Wt: 120.58 g/mol
InChI Key: QRECIVPUECYDDM-UHFFFAOYSA-N
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Description

2-Chlorotetrahydro-2H-pyran is a commonly used starting material in organic synthesis . It has a molecular weight of 120.58 and is typically in liquid form .


Synthesis Analysis

2-Chlorotetrahydro-2H-pyran is often used as a starting material in organic synthesis . It is also used as a building block for introducing a protected 2-hydroxyethyl group .


Molecular Structure Analysis

The molecular formula of 2-chlorotetrahydro-2H-pyran is C5H9ClO . Its average mass is 120.577 Da and its monoisotopic mass is 120.034195 Da .


Chemical Reactions Analysis

2-Chlorotetrahydro-2H-pyran is a commonly used starting material in organic synthesis . It is often involved in reactions such as the Knoevenagel condensation and the electrocyclization reaction to generate 2HPs .


Physical And Chemical Properties Analysis

2-Chlorotetrahydro-2H-pyran has a boiling point of 45-46 °C (Press: 16 Torr) and a density of 1.1421 g/cm3 . It is typically in liquid form .

Scientific Research Applications

Synthesis of Natural Products

2-Chlorotetrahydro-2H-pyran is a valuable intermediate in the synthesis of natural products. The 2H-pyran ring is a common structural motif in many natural compounds, and its derivatives are used to construct complex molecular architectures found in nature .

Proteomics

In proteomics, this compound is utilized as a biochemical for research purposes. It can be involved in the study of protein interactions and functions, contributing to the understanding of biological processes .

properties

IUPAC Name

2-chlorooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c6-5-3-1-2-4-7-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRECIVPUECYDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953400
Record name 2-Chlorooxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chlorotetrahydro-2H-pyran

CAS RN

3136-02-5
Record name 2H-Pyran, 2-chlorotetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003136025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorooxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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